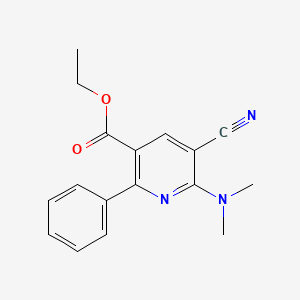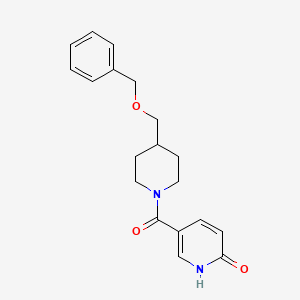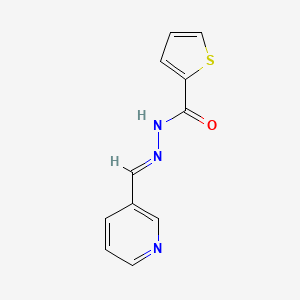![molecular formula C21H23N7 B2715147 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415462-37-0](/img/structure/B2715147.png)
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N7 and its molecular weight is 373.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the quinoline-4-carbonitrile core, followed by the introduction of the piperazine and pyrimidine moieties. Key steps include the cyclization of appropriate precursors under controlled conditions, usually involving specific catalysts and reagents.
Industrial Production Methods: On an industrial scale, the process must be optimized for yield and purity, often requiring high-pressure reactors and advanced purification techniques such as chromatography and crystallization. Specific temperature and pressure conditions are adjusted to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. The dimethylamino group on the pyrimidine ring can be particularly reactive under electrophilic substitution conditions.
Common Reagents and Conditions: Common reagents include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions can vary widely, ranging from simple modifications of the dimethylamino group to more complex derivatives involving the quinoline or piperazine rings.
4. Scientific Research Applications: 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile has been explored in numerous scientific research applications:
Chemistry: As a building block for more complex molecules, it serves as a precursor in the synthesis of novel compounds with potential therapeutic effects.
Biology: In biological research, it can be used as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial, antiviral, or anticancer agent.
Industry: It has applications in the development of new materials with specific chemical or physical properties, particularly in the fields of polymers and nanotechnology.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The biological activity of 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is primarily due to its ability to interact with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, receptors, or ion channels, depending on the context.
Molecular Targets and Pathways Involved: Common molecular targets include DNA gyrase in bacteria, where it may inhibit bacterial replication, and certain enzymes involved in cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other quinoline-based compounds, 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is unique due to its specific substitution pattern which can confer unique pharmacological properties. Similar compounds might include those with variations in the piperazine or pyrimidine moieties, affecting their overall activity and selectivity.
List of Similar Compounds: Examples of similar compounds include 2-{4-(4-Chlorophenyl)piperazin-1-yl}quinoline-4-carbonitrile and 2-{4-[2-(Dimethylamino)-5-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile.
Propriétés
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(25-21(23-15)26(2)3)27-8-10-28(11-9-27)20-13-16(14-22)17-6-4-5-7-18(17)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBPKOBOBPOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2715070.png)


![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)

![N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide](/img/structure/B2715075.png)

![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea](/img/structure/B2715081.png)
![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)



